2-(Quinazolin-4-ylthio)propanoic acid
CAS No.: 546062-56-0
Cat. No.: VC21506910
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 546062-56-0 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28g/mol |
| IUPAC Name | 2-quinazolin-4-ylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | UMMDOUOBKCUKSN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |
| Canonical SMILES | CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |
Introduction
Chemical Identity and Physical Properties
2-(Quinazolin-4-ylthio)propanoic acid (CAS No. 546062-56-0) is a synthetic compound characterized by its unique molecular structure integrating a quinazoline moiety with a propanoic acid functional group through a thioether linkage. Its chemical formula is C11H10N2O2S, with a molecular weight of 234.27 g/mol .
Structural Characteristics
The compound consists of a quinazoline core (a bicyclic heterocycle containing two nitrogen atoms) connected to a propanoic acid group via a sulfur atom at the 4-position of the quinazoline ring. This structural arrangement contributes to its potential biological activities and makes it a compound of interest in medicinal chemistry research.
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of 2-(Quinazolin-4-ylthio)propanoic acid
| Property | Value |
|---|---|
| CAS Number | 546062-56-0 |
| IUPAC Name | 2-quinazolin-4-ylsulfanylpropanoic acid |
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.27 g/mol |
| Physical State | Solid |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
| SMILES Notation | CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15) |
The compound possesses important physicochemical properties that influence its biological activity and pharmaceutical potential :
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Topological Polar Surface Area (TPSA): 63.08
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LogP: 2.195 (indicating moderate lipophilicity)
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Hydrogen Bond Acceptors: 4
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Hydrogen Bond Donors: 1
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Rotatable Bonds: 3
These properties suggest favorable drug-like characteristics, with balanced lipophilicity and hydrophilicity that may contribute to good membrane permeability while maintaining sufficient water solubility .
Synthesis Methods
The synthesis of 2-(Quinazolin-4-ylthio)propanoic acid typically involves multi-step organic reactions. Based on available literature for similar compounds, several synthetic approaches have been developed.
General Synthetic Route
The general approach to synthesizing 2-(Quinazolin-4-ylthio)propanoic acid likely involves:
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Preparation of a suitable quinazoline derivative with a good leaving group at the 4-position
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Nucleophilic substitution with a thiol-containing propanoic acid derivative or direct alkylation of a quinazoline-4-thione
A similar compound, 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanoic acid, has been synthesized with a yield of 78% .
Synthesis of Related Compounds
For context, the synthesis of related compounds such as ( Triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids follows this general procedure :
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Preparation of potassium triazolo[1,5-c]quinazoline-2-thiolate
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Addition of halogenocarboxylic acid in 5% aqueous KOH
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Stirring at room temperature for 12 hours
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Filtration of insoluble materials
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Acidification to pH 3-4 with 10% aqueous HCl
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Collection and recrystallization of the precipitate
For 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid specifically, the procedure yielded a white solid with 73.2% yield and melting point of 182-184°C after recrystallization from 2-propanol/water .
Alternative Synthetic Approaches
Another relevant synthetic approach involves the alkylation of quinazoline thiols with appropriate halogen derivatives . The potassium salt of the quinazoline-thione can be subsequently modified by alkylation with proper halogen derivatives to form the desired thioether linkage .
For quinazolinone derivatives, a common approach involves :
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Using anthranilic acid or methyl anthranilate as starting materials
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Reaction with isothiocyanates to form 2-mercaptoquinazolin-4(3H)-one intermediates
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Subsequent alkylation with haloacids or their derivatives
Structural Characterization
Structural characterization of 2-(Quinazolin-4-ylthio)propanoic acid and related compounds is typically performed using various spectroscopic techniques.
NMR Spectroscopy
While specific NMR data for 2-(Quinazolin-4-ylthio)propanoic acid is limited in the search results, data from closely related compounds such as 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid provide insights :
For the similar compound 2-( Triazolo[1,5-c]quinazolin-2-ylthio)propionic acid, the 1H-NMR (400 MHz) spectrum shows:
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Methyl group: δ 1.66 (d, 3H, J=7.1 Hz)
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Methine proton adjacent to sulfur: δ 4.54 (q, 1H, J=7.3 Hz)
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Aromatic protons: δ 7.81-8.38 (multiplets for the aromatic ring system)
Mass Spectrometry
Mass spectrometry analysis typically confirms the molecular weight of the compound. For 2-(Quinazolin-4-ylthio)propanoic acid, LC-MS would show a molecular ion peak [M+H]+ at m/z 235, corresponding to its protonated molecular weight .
FT-IR Spectroscopy
FT-IR spectroscopy is commonly used to identify functional groups in the compound. For carboxylic acid-containing quinazoline derivatives, characteristic absorption bands would include :
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Carboxylic acid O-H stretching (broad band around 3200-2800 cm-1)
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Carbonyl C=O stretching (strong band around 1700-1725 cm-1)
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C=N stretching of the quinazoline ring (around 1600-1650 cm-1)
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C-S stretching (weak band around 600-700 cm-1)
Biological Activities
Quinazoline derivatives, including those with thioether linkages to carboxylic acid moieties, demonstrate diverse biological activities. The research findings provide insights into potential applications of 2-(Quinazolin-4-ylthio)propanoic acid.
Antimicrobial Activity
Related quinazoline derivatives have shown significant antimicrobial properties. Studies on 2-alkyl(aryl)-quinazolin-4(3H)-thiones and 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids revealed antibacterial activity against various pathogens including :
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Staphylococcus aureus
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Enterococcus faecalis
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Enterobacter aerogenes
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Pseudomonas aeruginosa
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Escherichia coli
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Klebsiella pneumonia
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing quinazoline derivatives for specific therapeutic applications.
Key Structural Features
Several structural features appear to be important for the biological activity of quinazoline derivatives :
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The quinazoline core provides a rigid scaffold that can interact with various biological targets
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The thioether linkage at the 4-position offers a unique geometry and electronic distribution
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The carboxylic acid moiety provides opportunities for hydrogen bonding and ionic interactions
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Substituents on the quinazoline ring system can modulate activity and physicochemical properties
Molecular Docking Studies
Molecular docking studies of related quinazolinone compounds have revealed important interactions with biological targets :
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Aromatic stacking between the quinazoline core and amino acid residues such as LEU208 and ILE236
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Hydrogen bonding between the carbonyl group and residues like THR265
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Hydrophobic interactions in binding pockets
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Potential for pi-sulfur bonding between the sulfur atom and aromatic amino acid residues like PHE221
These findings provide insights into how 2-(Quinazolin-4-ylthio)propanoic acid might interact with biological targets and guide further structural optimization.
| Safety Aspect | Details |
|---|---|
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |
| Storage Conditions | Sealed in dry conditions, 2-8°C |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere |
These safety considerations should be strictly followed when handling the compound in research settings .
Future Research Directions
The unique structural features and promising biological activities of 2-(Quinazolin-4-ylthio)propanoic acid suggest several promising avenues for future research.
Structural Optimization
Future research could focus on:
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Modification of the propanoic acid moiety to explore structure-activity relationships
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Introduction of substituents on the quinazoline ring to enhance specific biological activities
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Development of hybrid molecules combining the quinazoline-thioether-acid motif with other pharmacophores
Expanded Biological Evaluation
Comprehensive biological evaluation should include:
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Broader antimicrobial screening against resistant pathogens
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Detailed anticancer mechanism studies focusing on specific pathways
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In vivo studies to assess pharmacokinetics and efficacy
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Investigation of potential applications in quorum sensing inhibition for anti-virulence strategies
Advanced Formulation Studies
Development of suitable formulations to enhance bioavailability and targeted delivery would be valuable for advancing these compounds toward potential therapeutic applications.
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